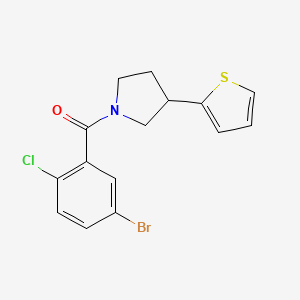
(5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Synthesis Studies
The compound's structural properties and synthesis methods are explored in various studies. For instance, compounds with similar structural properties, like isomorphous methyl- and chloro-substituted small heterocyclic analogues, are investigated to understand the chlorine-methyl exchange rule and molecular disorders in such structures (Swamy et al., 2013). Additionally, novel compounds with structural similarities have been synthesized and characterized, providing insights into the optimization of their structures and theoretical vibrational spectra (Shahana & Yardily, 2020).
Biological Evaluation and Molecular Docking
The compound and its analogues are also evaluated for biological activities. For example, novel pyrazoline derivatives, which are structurally related, have been synthesized and assessed for anti-inflammatory and antibacterial properties, along with molecular docking studies (Ravula et al., 2016). Furthermore, the antibacterial activity of similar compounds has been explored through synthesis, structural, molecular docking, and Hirshfeld surface analysis (Lakshminarayana et al., 2018).
Enantiomeric Synthesis
Research into the synthesis of enantiomerically pure derivatives of similar compounds has been conducted. This involves a step-by-step procedure, starting from a related methanone compound, highlighting the scalability and potential for producing enantiomers with high purities (Zhang et al., 2014).
Antimicrobial and Anticancer Properties
The compound's analogues have been evaluated for their potential in antimicrobial and anticancer applications. Studies have explored the molecular structure, spectroscopic properties, and antimicrobial activity of related compounds, along with molecular docking analysis to understand their interactions with microbial targets (Sivakumar et al., 2021).
Application in Drug Development
The compound is related to intermediates used in drug development. For example, studies have been conducted on the development of precipitation-resistant solution formulations to increase the in vivo exposure of poorly water-soluble compounds, which can be crucial for the successful clinical evaluation of new drugs (Burton et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (5-Bromo-2-chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is the Sodium-dependent Glucose Co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of type 2 diabetes mellitus .
Mode of Action
As an SGLT2 inhibitor, this compound works by blocking the reabsorption of glucose in the kidney, increasing glucose excretion, and lowering blood glucose concentrations .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. Normally, SGLT2 reabsorbs most of the glucose filtered by the kidneys. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels .
Result of Action
The primary result of the action of this compound is a reduction in blood glucose levels. This is achieved through increased urinary glucose excretion, which is a direct result of the inhibition of SGLT2 and the subsequent decrease in renal glucose reabsorption .
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-11-3-4-13(17)12(8-11)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDWBUUMJASRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2477075.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-furylmethyl)urea](/img/structure/B2477076.png)

![7-[4-(Benzenesulfonyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2477082.png)
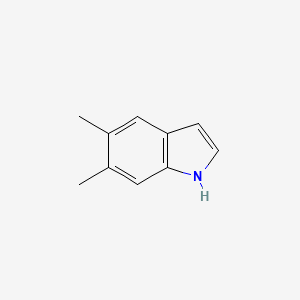
![2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2477084.png)
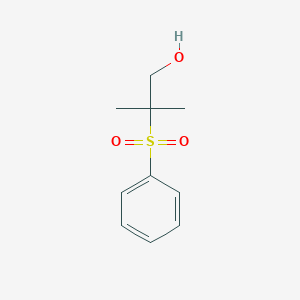
![1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2477087.png)
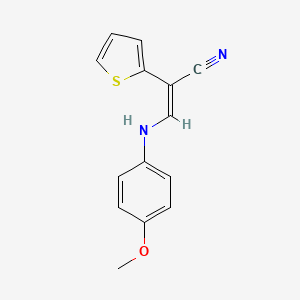
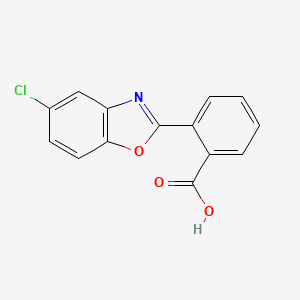

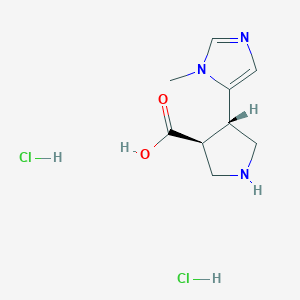
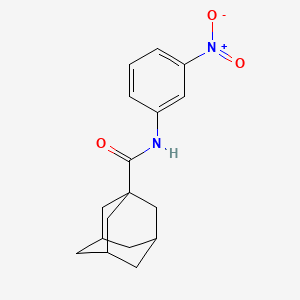
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2477096.png)